molecular formula C11H12N2O3 B13824622 2-Hydroxyimino-3-oxo-N-P-tolyl-butyramide

2-Hydroxyimino-3-oxo-N-P-tolyl-butyramide

Cat. No.: B13824622
M. Wt: 220.22 g/mol
InChI Key: GVTYDEPJBUDEIL-CSKARUKUSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxyimino-3-oxo-N-P-tolyl-butyramide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-hydroxyimino-3-oxo-butanoic acid with P-toluidine in the presence of a dehydrating agent . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and advanced purification techniques such as chromatography or distillation may be employed .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxyimino-3-oxo-N-P-tolyl-butyramide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The reactions are typically carried out under mild to moderate conditions, with careful control of temperature and pH to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyimino group yields a nitro derivative, while reduction of the oxo group yields a hydroxyl derivative .

Comparison with Similar Compounds

Properties

Molecular Formula

C11H12N2O3

Molecular Weight

220.22 g/mol

IUPAC Name

(E)-3-hydroxy-N-(4-methylphenyl)-2-nitrosobut-2-enamide

InChI

InChI=1S/C11H12N2O3/c1-7-3-5-9(6-4-7)12-11(15)10(13-16)8(2)14/h3-6,14H,1-2H3,(H,12,15)/b10-8+

InChI Key

GVTYDEPJBUDEIL-CSKARUKUSA-N

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)/C(=C(/C)\O)/N=O

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(=C(C)O)N=O

Origin of Product

United States

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